Bifluranol
Bifluranol
Bifluranol (brand name Prostarex; former developmental code name BX-341) is a synthetic nonsteroidal estrogen of the stilbestrol group related to diethylstilbestrol that has been used as an antiandrogen in the United Kingdom in the treatment of benign prostatic hyperplasia. It exerts functional antiandrogen effects by binding to and activating the estrogen receptor in the pituitary gland, consequently suppressing the secretion of luteinizing hormone (and hence acting as an antigonadotropin) and thereby reducing gonadal androgen production and systemic androgen levels.
Brand Name:
Vulcanchem
CAS No.:
34633-34-6
VCID:
VC0521228
InChI:
InChI=1S/C17H18F2O2/c1-3-13(12-5-7-17(21)15(19)9-12)10(2)11-4-6-16(20)14(18)8-11/h4-10,13,20-21H,3H2,1-2H3/t10-,13-/m1/s1
SMILES:
CCC(C1=CC(=C(C=C1)O)F)C(C)C2=CC(=C(C=C2)O)F
Molecular Formula:
C17H18F2O2
Molecular Weight:
292.32 g/mol
Bifluranol
CAS No.: 34633-34-6
Inhibitors
VCID: VC0521228
Molecular Formula: C17H18F2O2
Molecular Weight: 292.32 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 34633-34-6 |
---|---|
Product Name | Bifluranol |
Molecular Formula | C17H18F2O2 |
Molecular Weight | 292.32 g/mol |
IUPAC Name | 2-fluoro-4-[(2S,3R)-3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol |
Standard InChI | InChI=1S/C17H18F2O2/c1-3-13(12-5-7-17(21)15(19)9-12)10(2)11-4-6-16(20)14(18)8-11/h4-10,13,20-21H,3H2,1-2H3/t10-,13-/m1/s1 |
Standard InChIKey | RDVXUHOSYIBGBT-ZWNOBZJWSA-N |
Isomeric SMILES | CC[C@@H](C1=CC(=C(C=C1)O)F)[C@H](C)C2=CC(=C(C=C2)O)F |
SMILES | CCC(C1=CC(=C(C=C1)O)F)C(C)C2=CC(=C(C=C2)O)F |
Canonical SMILES | CCC(C1=CC(=C(C=C1)O)F)C(C)C2=CC(=C(C=C2)O)F |
Appearance | Solid powder |
Description | Bifluranol (brand name Prostarex; former developmental code name BX-341) is a synthetic nonsteroidal estrogen of the stilbestrol group related to diethylstilbestrol that has been used as an antiandrogen in the United Kingdom in the treatment of benign prostatic hyperplasia. It exerts functional antiandrogen effects by binding to and activating the estrogen receptor in the pituitary gland, consequently suppressing the secretion of luteinizing hormone (and hence acting as an antigonadotropin) and thereby reducing gonadal androgen production and systemic androgen levels. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | ifluranol erythro-2,3-bis(3-fluor-4-hydroxyphenyl)pentan |
Reference | 1: Pope DJ, Gilbert AP, Easter DJ, Chan RP, Turner JC, Gottfried S, Parke DV. The metabolism of bifluranol by rat, dog and ferret. J Pharm Pharmacol. 1981 May;33(5):302-8. PubMed PMID: 6116778. 2: Dekanski JB. Anti-prostatic activity of bifluranol, a fluorinated bibenzyl. Br J Pharmacol. 1980;71(1):11-6. PubMed PMID: 6258683; PubMed Central PMCID: PMC2044395. 3: Pope DJ, Gilbert AP, Easter DJ, Chan RP, Turner JC, Gottfried S, Parke DV. Bifluranol, a novel fluorinated bibenzyl anti-androgen, its chemistry and disposition in different animal species. J Pharm Pharmacol. 1981 May;33(5):297-301. PubMed PMID: 6116777. 4: Barrie SE, Rowlands MG, Foster AB, Jarman M. Inhibition of 17 alpha-hydroxylase/C17-C20 lyase by bifluranol and its analogues. J Steroid Biochem. 1989 Dec;33(6):1191-5. PubMed PMID: 2559252. 5: Chan RP, Dekanski JB, Gottfried S, Parke DV, Pope DJ. Comparison of the novel bibenzyl bifluranol with diethystilboestrol: effect of aromatic fluorine substitution on metabolism [proceedings]. Br J Pharmacol. 1978 Jun;63(2):350P. PubMed PMID: 667433; PubMed Central PMCID: PMC1668413. 6: Roesner S, Blair DJ, Aggarwal VK. Enantioselective installation of adjacent tertiary benzylic stereocentres using lithiation-borylation-protodeboronation methodology. Application to the synthesis of bifluranol and fluorohexestrol. Chem Sci. 2015 Jul 1;6(7):3718-3723. doi: 10.1039/c4sc03901g. Epub 2015 Apr 28. PubMed PMID: 29218141; PubMed Central PMCID: PMC5707455. |
PubChem Compound | 12850912 |
Last Modified | Nov 11 2021 |
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